molecular formula C10H11NO4S B7532816 N-(2-oxooxolan-3-yl)benzenesulfonamide

N-(2-oxooxolan-3-yl)benzenesulfonamide

Cat. No.: B7532816
M. Wt: 241.27 g/mol
InChI Key: MKLUVQZTORGCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxooxolan-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H13NO4S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a benzenesulfonamide group attached to a 2-oxooxolan-3-yl moiety, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxooxolan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-oxooxolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxooxolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(2-oxooxolan-3-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-oxooxolan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-oxooxolan-3-yl)benzenesulfonamide
  • N-(toluene-4-sulfonyl)-DL-homoserine lactone
  • Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)

Uniqueness

N-(2-oxooxolan-3-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological propertiesIts unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10-9(6-7-15-10)11-16(13,14)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLUVQZTORGCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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